Clofenamic acid Clofenamic acid
Brand Name: Vulcanchem
CAS No.: 4295-55-0
VCID: VC3706557
InChI: InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12 g/mol

Clofenamic acid

CAS No.: 4295-55-0

Cat. No.: VC3706557

Molecular Formula: C13H9Cl2NO2

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

Clofenamic acid - 4295-55-0

Specification

CAS No. 4295-55-0
Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12 g/mol
IUPAC Name 2-(2,3-dichloroanilino)benzoic acid
Standard InChI InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18)
Standard InChI Key JONFYSWOLCTYFK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl

Introduction

Chemical Structure and Identification

Clofenamic acid, chemically known as 2-[(2,6-dichlorophenyl)amino]benzoic acid, is an anthranilic acid derivative with two chlorine atoms on its phenyl ring. This structure gives it distinct chemical properties and pharmacological activities that differentiate it from other fenamate compounds .

Physical and Chemical Properties

Clofenamic acid possesses several important physical and chemical characteristics that define its behavior in biological systems and pharmaceutical formulations.

PropertyValue
Molecular FormulaC13H9Cl2NO2
Molecular Weight282.122 g/mol
StereochemistryAchiral
Defined Stereocenters0/0
E/Z Centers0
Charge0
SMILES NotationOC(=O)C1=C(NC2=CC=CC(Cl)=C2Cl)C=CC=C1
InChIKeyJONFYSWOLCTYFK-UHFFFAOYSA-N

The compound is achiral with no defined stereocenters, which simplifies its synthesis and pharmaceutical development compared to compounds with complex stereochemistry .

History and Development

Discovery and Synthesis

Clofenamic acid was discovered by pharmaceutical company Parke-Davis as part of their research into anti-inflammatory compounds. The development of this compound represents an important advancement in the fenamate class of NSAIDs .

The synthesis of clofenamic acid typically involves the coupling of appropriately substituted anthranilic acid precursors, similar to the synthesis approaches used for related fenamate compounds such as meclofenamic acid. Modern synthetic approaches may utilize dicyclohexylcarbodiimide as a coupling agent, a method that has been successfully employed for other fenamate derivatives .

Pharmacological Properties

Anti-inflammatory Activity

Clofenamic acid has demonstrated significant anti-inflammatory activity in experimental models. Specifically, it has shown effectiveness in the carrageenan-induced rat foot edema test, which is a standard model for evaluating anti-inflammatory compounds .

Mechanism of Action

Although specific research on clofenamic acid's mechanism is limited in the provided sources, as a fenamate NSAID, it likely shares mechanistic similarities with related compounds. These typically include:

  • Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis

  • Potential modulation of inflammatory mediator release

  • Possible antagonism of certain prostaglandin receptors

The structural similarity to other fenamates suggests it may also affect various ion channels, including gap junction channels, which could contribute to its pharmacological profile.

Comparisons with Related Compounds

Structural Relationship to Meclofenamic Acid

Clofenamic acid (C13H9Cl2NO2) is structurally similar to meclofenamic acid (C14H11Cl2NO2), with the primary difference being that meclofenamic acid contains an additional methyl group. This structural similarity suggests potential pharmacological parallels, though distinct differences in potency and specificity may exist .

FeatureClofenamic AcidMeclofenamic Acid
Molecular FormulaC13H9Cl2NO2C14H11Cl2NO2
Molecular Weight282.122 g/mol296.149 g/mol
Additional GroupsNoneMethyl group
Structure2-[(2,6-dichlorophenyl)amino]benzoic acid2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acid

While meclofenamic acid has well-documented applications in treating arthritis, pain, dysmenorrhea, and menorrhagia , the therapeutic applications of clofenamic acid are less extensively documented in the provided search results.

Pharmacokinetic Considerations

Metabolism may result in active metabolites, as observed with related compounds. For instance, meclofenamic acid produces a metabolite that retains approximately 20% of the parent compound's cyclooxygenase inhibitory activity .

Future Research Directions

Several promising areas for future research on clofenamic acid include:

  • Development of novel derivatives with enhanced efficacy or reduced side effects

  • Exploration of potential applications beyond anti-inflammatory effects

  • Detailed characterization of pharmacokinetic properties

  • Investigation of structure-activity relationships

  • Potential applications in combination therapies

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